molecular formula C13H12BrN B11858429 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine

1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine

Cat. No.: B11858429
M. Wt: 262.14 g/mol
InChI Key: FNNRVDXMXXLEDN-UHFFFAOYSA-N
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Description

1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN It is characterized by a cyclopropane ring attached to a naphthalene moiety substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 5-bromonaphthalene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-(5-Bromonaphthalen-2-YL)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-(5-Bromonaphthalen-2-YL)cyclopropan-1-thiol: Contains a thiol group instead of an amine.

    1-(5-Bromonaphthalen-2-YL)cyclopropan-1-carboxylic acid: Features a carboxylic acid group instead of an amine.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

1-(5-bromonaphthalen-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C13H12BrN/c14-12-3-1-2-9-8-10(4-5-11(9)12)13(15)6-7-13/h1-5,8H,6-7,15H2

InChI Key

FNNRVDXMXXLEDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)C(=CC=C3)Br)N

Origin of Product

United States

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